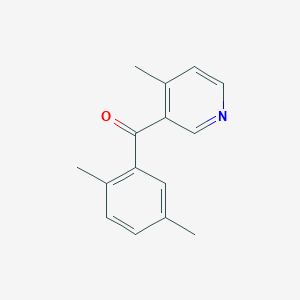
3-(2,5-Dimethylbenzoyl)-4-methylpyridine
概要
説明
The compound “3-(2,5-Dimethylbenzoyl)-4-methylpyridine” is a pyridine derivative with a dimethylbenzoyl group attached at the 3-position and a methyl group at the 4-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the pyridine ring, followed by functionalization at the desired positions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 3-position of the pyridine ring would be substituted with a 2,5-dimethylbenzoyl group, and the 4-position would be substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present .科学的研究の応用
Photochemical Properties
- Photochemical Dimerization : Studies show that derivatives of pyridines, like 3-(2,5-Dimethylbenzoyl)-4-methylpyridine, can undergo photochemical dimerization under ultraviolet irradiation, forming complex structures with unique properties (Taylor & Kan, 1963).
DNA Binding and Antimicrobial Activities
- DNA-Binding Behaviors : Research indicates that pyridine derivatives, including those similar to this compound, can bind to DNA through intercalation. This binding behavior is influenced by the ancillary ligands in the compound, which can have significant effects on its spectral properties and DNA-binding behaviors (Xu et al., 2003).
- Antimicrobial Activities : Pyrazolopyridine derivatives, related to this compound, have been studied for their antioxidant, antitumor, and antimicrobial activities. Some of these compounds show significant activity against liver and breast cell lines and against various bacterial and fungal strains (El‐Borai et al., 2013).
Catalysis and Chemical Reactions
- Interligand C-C Coupling : Research on compounds similar to this compound reveals that they can undergo intramolecular C-C coupling. This property is crucial for the development of asymmetric, fac-capping tridentate ligands, which are important in catalysis (Arevalo et al., 2017).
Electroluminescent Properties
- Electroluminescence in Platinum Complexes : Studies have explored the electroluminescent properties of mono-cyclometalated platinum(II) complexes, which include pyridine derivatives like this compound. These studies are significant for understanding the behavior of such complexes in light-emitting devices (Ionkin et al., 2005).
Photocatalysis
- Photocatalytic CO2 Reduction : Research on supramolecular metal complexes, incorporating pyridine derivatives, shows potential in photocatalytic CO2 reduction. The properties of these complexes, including those similar to this compound, can be manipulated for improved photocatalytic activities (Gholamkhass et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,5-dimethylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-5-11(2)13(8-10)15(17)14-9-16-7-6-12(14)3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWXTAWCYFLWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222009 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-79-4 | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



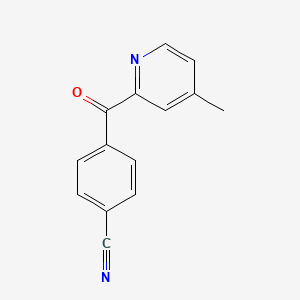
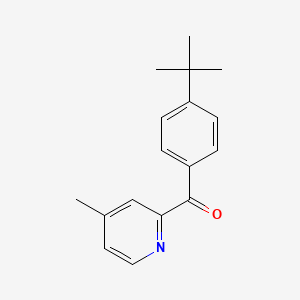

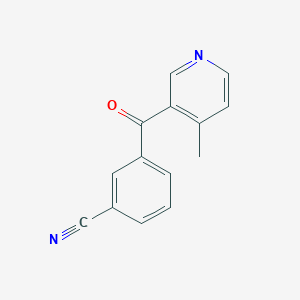
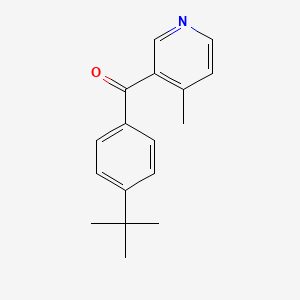
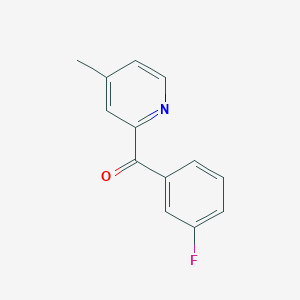
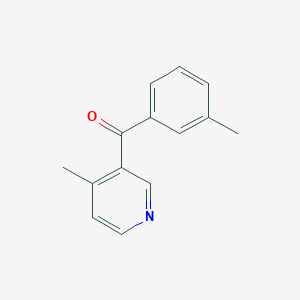
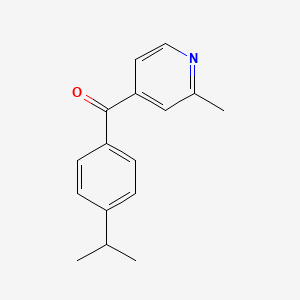


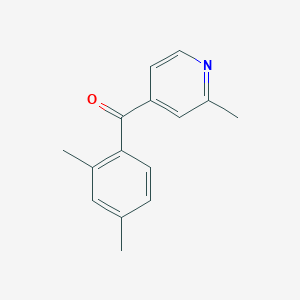
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)

